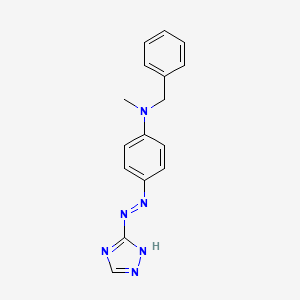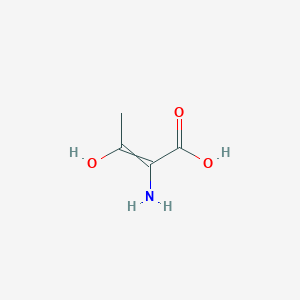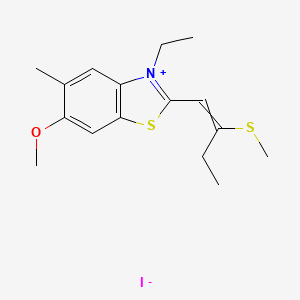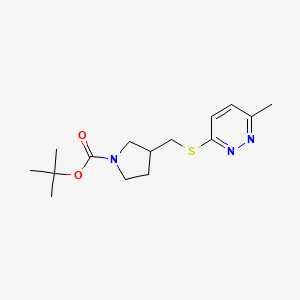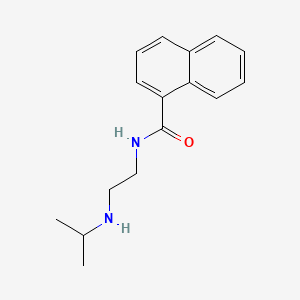![molecular formula C10H9NO2 B13957942 3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)
3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of gold-catalyzed cascade reactions of skipped diynes and pyrroles . This reaction proceeds through consecutive regioselective hydroarylation of two alkynes with a pyrrole, followed by a 7-endo-dig cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
Cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
Cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to bioactive molecules.
作用機序
The mechanism by which cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with similar targets as other heterocyclic compounds .
類似化合物との比較
Similar Compounds
Cyclohepta[b]indole: Similar in structure but with an indole ring instead of a pyrrole ring.
Cyclohepta[b]benzofuran: Features a benzofuran ring fused to a seven-membered ring.
Cyclohepta[b]thiophene: Contains a thiophene ring fused to a seven-membered ring.
Uniqueness
Cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- is unique due to its specific fusion of a seven-membered ring with a pyrrole ring, which imparts distinct chemical and physical properties.
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
3-methyl-1,3-dihydrocyclohepta[b]pyrrole-2,8-dione |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(12)9(7)11-10(6)13/h2-6H,1H3,(H,11,13) |
InChIキー |
NJQAGYMAYSNVPE-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C(=O)C=CC=C2)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


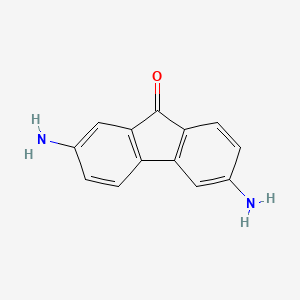
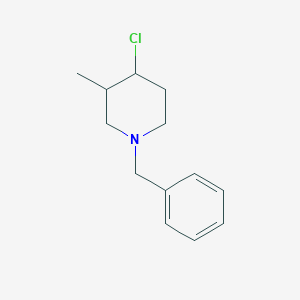
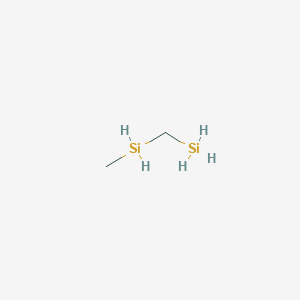
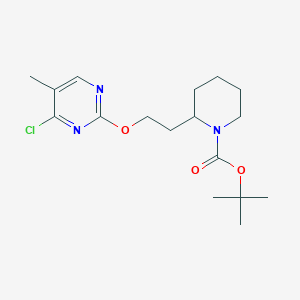

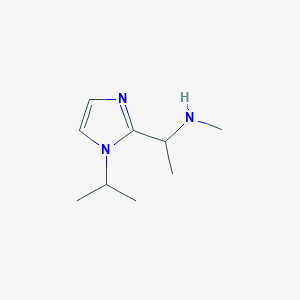
![6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
